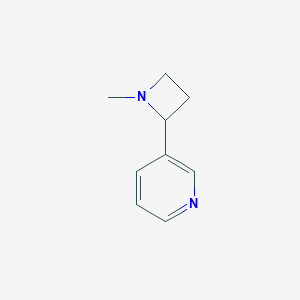

3-(1-Methylazetidin-2-yl)pyridine

Description

3-(1-Methylazetidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a 1-methylazetidine ring at the 3-position. Azetidine, a four-membered saturated nitrogen-containing ring, introduces steric constraints and altered basicity compared to larger analogs like piperidine.

Properties

CAS No. |

110716-86-4 |

|---|---|

Molecular Formula |

C9H12N2 |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

3-(1-methylazetidin-2-yl)pyridine |

InChI |

InChI=1S/C9H12N2/c1-11-6-4-9(11)8-3-2-5-10-7-8/h2-3,5,7,9H,4,6H2,1H3 |

InChI Key |

AQTJADRDDFZHKK-UHFFFAOYSA-N |

SMILES |

CN1CCC1C2=CN=CC=C2 |

Canonical SMILES |

CN1CCC1C2=CN=CC=C2 |

Synonyms |

1-methyl-2-(3-pyridyl)azetidine 1-MPATD |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Enzyme Kinetics and Binding Modes

- Competitive Inhibition : Compound 17 acts as a competitive inhibitor against dimethylated H3K4 substrates, with docking studies revealing interactions between the pyridine core and FAD/Tyr761 .

- Azetidine Derivatives : Molecular modeling predicts that the 1-methylazetidine group may occupy a subpocket near Ala809, but its shorter geometry could weaken Asp555 interactions, reducing potency compared to piperidine analogs .

Cellular and Preclinical Data

- Piperidine-Based Compounds: Induce H3K4 methylation (EC50 = 280 nM) and suppress tumor growth in xenograft models .

- Azetidine Analogs: No direct data are available, but structural parallels suggest reduced efficacy unless compensatory hydrophobic interactions enhance target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.